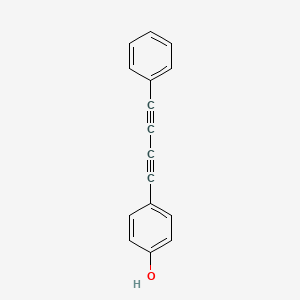
4-(Phenylbuta-1,3-diyn-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Phenylbuta-1,3-diyn-1-yl)phenol is an organic compound characterized by the presence of a phenyl group attached to a butadiyne chain, which is further connected to a phenol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylbuta-1,3-diyn-1-yl)phenol typically involves the coupling of phenylacetylene with a suitable phenol derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and more efficient catalysts to facilitate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to convert the triple bonds into single bonds, resulting in saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated phenylbutane derivatives.
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols.
科学研究应用
Chemistry: In organic synthesis, 4-(Phenylbuta-1,3-diyn-1-yl)phenol serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals or bioactive compounds.
Industry: In materials science, this compound is explored for its electronic properties, making it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism by which 4-(Phenylbuta-1,3-diyn-1-yl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, or covalent modifications. The phenol group can participate in hydrogen bonding, while the butadiyne chain provides rigidity and electronic properties that influence its interactions.
相似化合物的比较
4-(Phenylethynyl)phenol: Similar structure but with a single triple bond instead of a butadiyne chain.
4-(Phenylpropyn-1-yl)phenol: Contains a propynyl group instead of a butadiyne chain.
4-(Phenylbuta-1,3-diyn-1-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness: 4-(Phenylbuta-1,3-diyn-1-yl)phenol is unique due to the presence of the butadiyne chain, which imparts distinct electronic properties and rigidity compared to its analogs. This structural feature makes it particularly valuable in applications requiring specific electronic characteristics and stability.
属性
分子式 |
C16H10O |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
4-(4-phenylbuta-1,3-diynyl)phenol |
InChI |
InChI=1S/C16H10O/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13,17H |
InChI 键 |
YESOAGFMCBAEAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


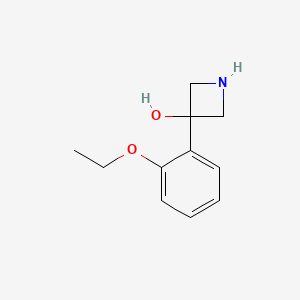
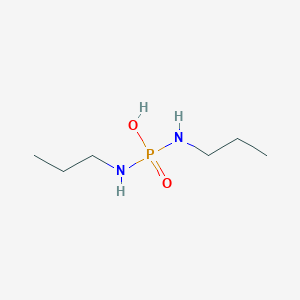
![N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11763506.png)
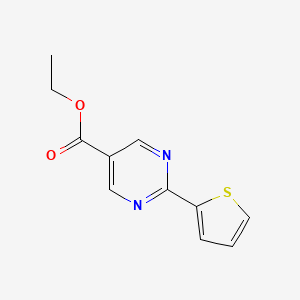
![7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B11763527.png)
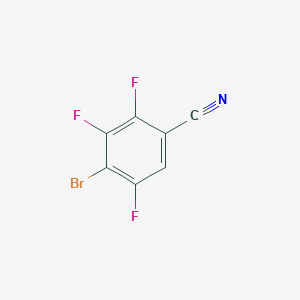
![5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11763541.png)
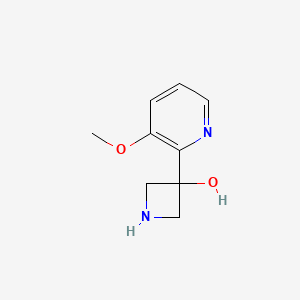
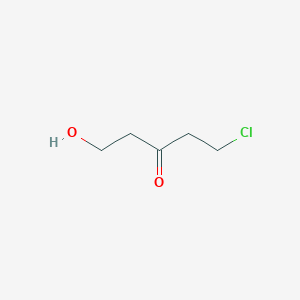
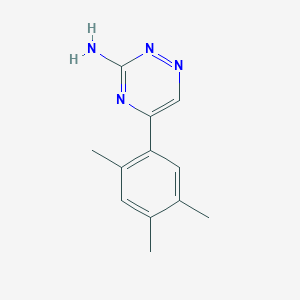
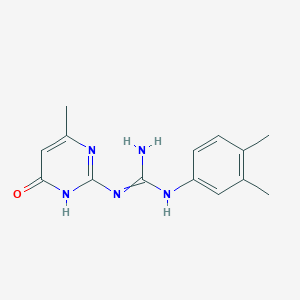
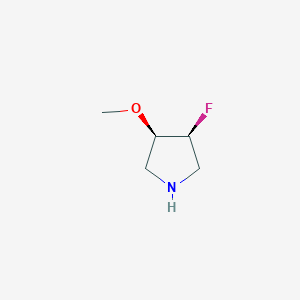
![4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763564.png)
![tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11763571.png)
